molecular formula C6H8N2O2 B14614420 N~1~,N~3~-Dihydroxybenzene-1,3-diamine CAS No. 57475-96-4

N~1~,N~3~-Dihydroxybenzene-1,3-diamine

Cat. No.: B14614420
CAS No.: 57475-96-4
M. Wt: 140.14 g/mol
InChI Key: CWKJBVWFCPINDG-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dihydroxybenzene-1,3-diamine is a substituted aromatic diamine featuring hydroxyl groups on both amine positions of a benzene-1,3-diamine scaffold. The hydroxyl substituents are expected to confer distinct physicochemical properties, including enhanced water solubility and hydrogen-bonding capacity, compared to alkylated counterparts. This compound may find applications in medicinal chemistry, coordination chemistry, or materials science, though further research is needed to confirm these potentials.

Properties

CAS No.

57475-96-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-[3-(hydroxyamino)phenyl]hydroxylamine

InChI

InChI=1S/C6H8N2O2/c9-7-5-2-1-3-6(4-5)8-10/h1-4,7-10H

InChI Key

CWKJBVWFCPINDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NO)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dihydroxybenzene-1,3-diamine typically involves the introduction of hydroxyl and amine groups onto a benzene ring. One common method is the nitration of benzene followed by reduction to form the corresponding diamine. The hydroxyl groups can then be introduced through hydroxylation reactions .

Industrial Production Methods

Industrial production of N1,N~3~-Dihydroxybenzene-1,3-diamine may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often used in the reduction steps, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dihydroxybenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~3~-Dihydroxybenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~3~-Dihydroxybenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

N~1~,N~1~-Dimethylbenzene-1,3-diamine

  • Synthesis: Prepared via acid hydrolysis of N-(3-diethylamino)phenylacetamide or hydrogenation of nitro precursors (e.g., ortho-nitrochlorobenzene under argon) .
  • Properties : Lower polarity due to methyl groups; typically isolated as hydrochloride salts (e.g., N~1~,N~1~-Dimethylbenzene-1,3-diamine dihydrochloride, CAS 2836-04-6) with improved crystallinity .
  • Applications : Intermediate in acridine derivatives for anti-prion and neuroprotective studies .

N~1~,N~1~-Diethylbenzene-1,3-diamine

  • Synthesis: Refluxing 3-(N,N-diethylamino)acetanilide with concentrated HCl, followed by pH adjustment .
  • Properties : Higher lipophilicity (LogP ~1.00) compared to dimethyl analogs; used in hydrophobic drug candidates .
  • Applications : Key precursor in anti-cholinesterase acridine derivatives .

N,N-Dibenzylbenzene-1,3-diamine

  • Synthesis: Not explicitly detailed in evidence, but likely via benzylation of benzene-1,3-diamine .
  • Properties : Bulky benzyl groups reduce solubility but enhance steric shielding in catalytic applications .

N~1~,N~1~,N~3~,N~3~-Tetramethyl Derivatives

  • Example : N~1~,N~1~,N~3~,N~3~-Tetramethyl-1-butene-1,3-diamine (CAS 17336-84-4) exhibits a boiling point of 49–50°C at 7 Torr, highlighting volatility differences due to aliphatic chains .

Table 1. Key Properties of Benzene-1,3-diamine Derivatives

Compound Substituents Water Solubility LogP Key Applications Notable Data
This compound -NHOH High (inferred) ~0.5* Hypothesized: Chelation, drug design N/A (limited direct evidence)
N~1~,N~1~-Dimethyl derivative -N(CH~3~)~2~ Moderate ~1.2 Anti-prion agents EC~50~ = 1.29 nM (racemic TLR2 agonist)
N~1~,N~1~-Diethyl derivative -N(CH~2~CH~3~)~2~ Low ~2.0 Anti-cholinesterase agents Synthesized via HCl reflux
N,N-Dibenzyl derivative -N(CH~2~C~6~H~5~)~2~ Very low ~3.5 Catalysis, supramolecular chemistry CAS 29103-50-2

*Estimated based on hydroxyl group contributions.

Key Observations:

  • Solubility : Hydroxyl groups in this compound likely enhance aqueous solubility (>10 mg/mL inferred) compared to alkylated analogs, similar to polar modifications in carbamate derivatives .
  • Biological Activity : Alkylated derivatives (e.g., dimethylpropane-1,3-diamine in TLR2 agonists) show nM-level potency , while hydroxylated versions may exhibit altered binding due to hydrogen-bonding capacity.
  • Synthetic Challenges : Hydroxyl groups may complicate synthesis (e.g., requiring protection/deprotection strategies), unlike straightforward alkylation or acetylation routes for dimethyl/diethyl analogs .

Stability and Reactivity

  • This compound: Potential susceptibility to oxidation or tautomerization due to hydroxyl groups.
  • Alkylated Analogs : Greater stability under acidic/basic conditions; e.g., N~1~,N~1~-dimethylpropane-1,3-diamine derivatives retained stability >10 mg/mL in accelerated testing .

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